

TCO-C3-PEG3-C3-amine: A Comprehensive Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: TCO-C3-PEG3-C3-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, advantages, and applications of **TCO-C3-PEG3-C3-amine**, a heterobifunctional linker at the forefront of bioconjugation chemistry. This linker is instrumental in the development of sophisticated biomolecular conjugates, including antibody-drug conjugates (ADCs) and PROTACs, by leveraging the power of bioorthogonal click chemistry.

Core Features of TCO-C3-PEG3-C3-amine

TCO-C3-PEG3-C3-amine is a versatile chemical tool comprised of three key components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine. This unique architecture provides a powerful combination of reactivity, solubility, and flexibility.

The terminal primary amine allows for straightforward conjugation to molecules containing carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.^[1] This functionality is often the initial step in attaching the linker to a payload molecule or a protein of interest.

The central PEG3 spacer is a hydrophilic chain that offers several advantages. It enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for biological applications.^{[1][2]} Furthermore, the PEG spacer provides a flexible connection that minimizes steric hindrance between the conjugated molecules, potentially preserving their biological activity.^{[3][4]}

The TCO moiety is the bioorthogonal reactive handle of the linker. TCO groups react with extreme speed and selectivity with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.^{[5][6]} This "click chemistry" reaction is highly efficient under mild, biocompatible conditions and does not require a catalyst, making it ideal for use in complex biological systems.^{[3][5]}

Key Advantages in Bioconjugation

The unique structure of **TCO-C3-PEG3-C3-amine** offers several distinct advantages for researchers and drug developers:

- **Unprecedented Reaction Kinetics:** The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to $2000 \text{ M}^{-1}\text{s}^{-1}$ in 9:1 methanol/water.^[5] This rapid reactivity allows for efficient conjugation even at low concentrations of biomolecules.^{[3][5]}
- **Exceptional Specificity and Bioorthogonality:** The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.^[3] This chemoselectivity ensures the precise formation of the desired conjugate.
- **Biocompatibility:** The reaction proceeds efficiently under mild conditions (physiological pH and temperature) without the need for toxic catalysts like copper, making it suitable for applications in living cells and organisms.^{[3][5]}
- **Enhanced Solubility and Reduced Aggregation:** The hydrophilic PEG spacer improves the solubility of the linker and the final conjugate in aqueous buffers, which can help to prevent aggregation of labeled proteins.^[2]
- **Versatility in Application:** This linker is a valuable tool for a wide range of applications, including the construction of ADCs, PROTACs, fluorescent imaging probes, and for surface modification of materials.^{[2][5][7]}

Quantitative Data

The following table summarizes key quantitative data related to the TCO-tetrazine reaction, which is central to the functionality of the **TCO-C3-PEG3-C3-amine** linker.

Parameter	Value	Conditions	Source
Second-Order Rate Constant (k)	> 800 M ⁻¹ s ⁻¹	Aqueous buffered media	[6]
Second-Order Rate Constant (k)	2000 M ⁻¹ s ⁻¹	9:1 methanol/water	[5]
Typical Reaction Time	30 - 60 minutes	At 5-10 µM protein concentrations	[8]
Molecular Weight	372.51 g/mol	N/A	[1]
Purity	>90% or >95% (batch dependent)	HPLC	[1][4]

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, the following provides a general framework for the two key reaction steps involving the **TCO-C3-PEG3-C3-amine** linker.

Amide Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the linker's primary amine to a molecule containing a carboxylic acid, such as a drug payload.

Materials:

- **TCO-C3-PEG3-C3-amine**
- Carboxylic acid-containing molecule
- Activation Buffer: MES buffer (pH 5-6) or other non-amine, non-carboxy buffer
- Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5) or other non-amine buffer
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
- Quenching solution: Dithiothreitol (DTT) or hydroxylamine
- Anhydrous DMSO or DMF
- Reaction vessel
- Stirring apparatus

Procedure:

- Preparation of Reagents:
 - Equilibrate EDC, (Sulfo-)NHS, and **TCO-C3-PEG3-C3-amine** to room temperature before use.
 - Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate solvent.
 - Prepare a stock solution of **TCO-C3-PEG3-C3-amine** in anhydrous DMSO or DMF.
- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Add EDC and (Sulfo-)NHS to the solution. A typical molar ratio is 1:2:2 (carboxylic acid:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Quenching of EDC (Optional but Recommended):
 - Add DTT to the reaction mixture to quench any excess EDC. This step is particularly important if the molecule for the next step is sensitive to carbodiimides.
- Conjugation with **TCO-C3-PEG3-C3-amine**:
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

- Add the **TCO-C3-PEG3-C3-amine** stock solution to the activated carboxylic acid solution. A molar excess of the amine linker (e.g., 1.5 to 5-fold) may be required to drive the reaction to completion.
- Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
- Quenching of Reaction:
 - Add a quenching solution such as hydroxylamine or an excess of a primary amine (e.g., Tris buffer) to stop the reaction by consuming any remaining activated esters.
- Purification:
 - Purify the TCO-functionalized molecule using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.

TCO-Tetrazine Click Chemistry for Bioconjugation

This protocol outlines the bioorthogonal reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized protein.

Materials:

- TCO-functionalized molecule
- Tetrazine-functionalized protein
- Reaction Buffer: PBS (pH 7.4) or other suitable amine-free buffer
- Reaction vessel

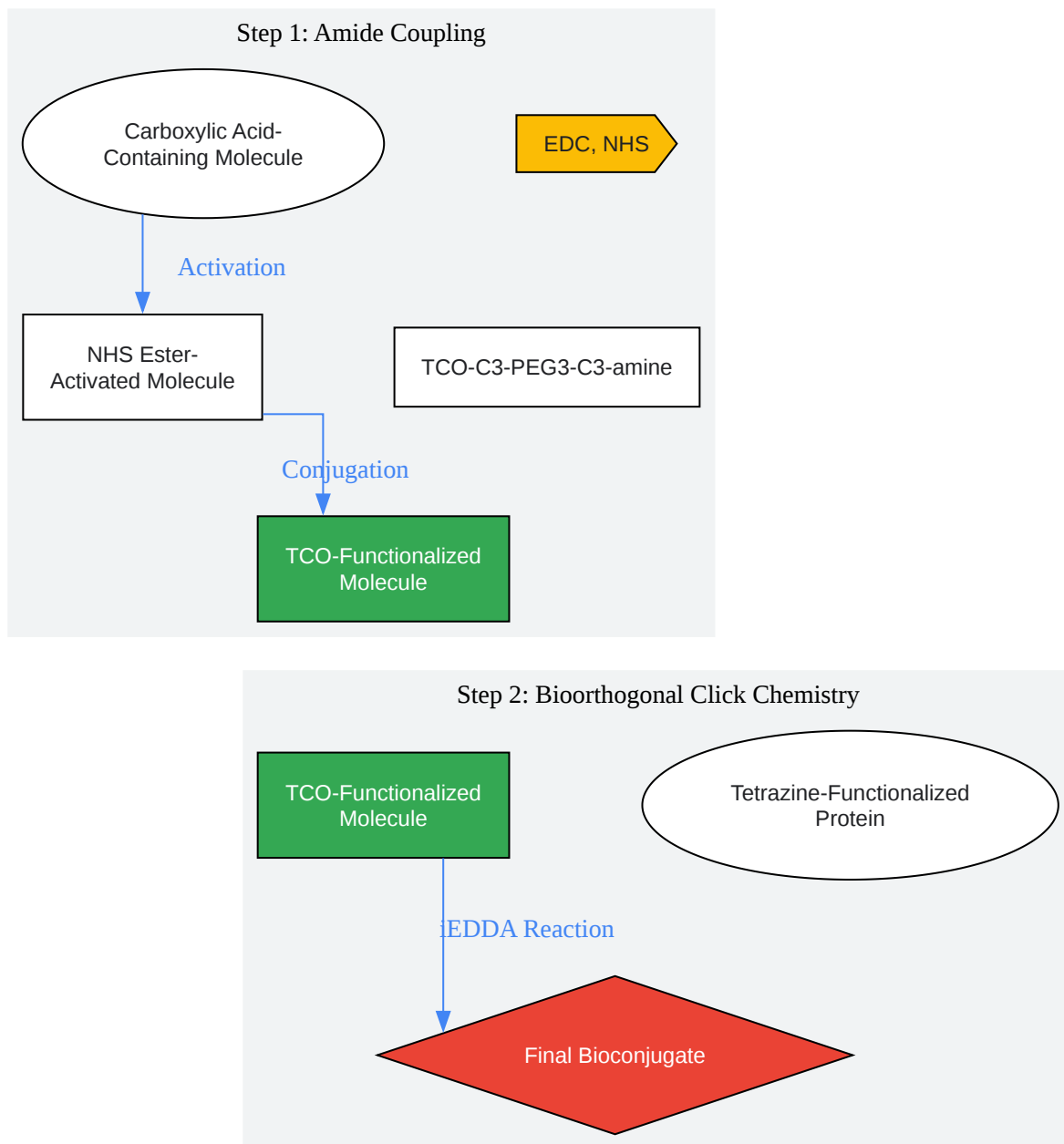
Procedure:

- Preparation of Reactants:
 - Prepare the TCO-functionalized molecule in the Reaction Buffer.

- Prepare the tetrazine-functionalized protein in the Reaction Buffer.
- Click Reaction:
 - Add the TCO-functionalized molecule to the tetrazine-functionalized protein solution. A slight molar excess (e.g., 1.1 to 1.5-fold) of one reactant over the other is often used to ensure complete conjugation of the limiting species.
 - Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for a longer duration if the biomolecules are sensitive to room temperature.
- Purification (Optional):
 - Depending on the downstream application, the final conjugate may be used directly or purified to remove any unreacted starting materials. Purification can be achieved by methods such as SEC or affinity chromatography.

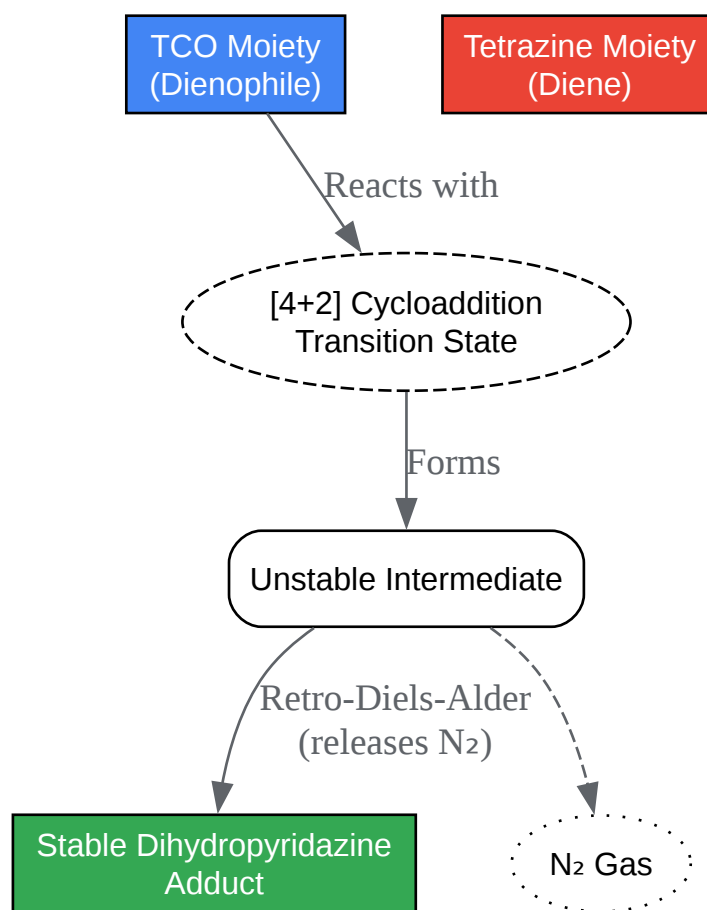
Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved when using the **TCO-C3-PEG3-C3-amine** linker.



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Caption: A two-step workflow for bioconjugation using **TCO-C3-PEG3-C3-amine**.



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Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

This guide provides a comprehensive overview of the **TCO-C3-PEG3-C3-amine** linker, highlighting its features, advantages, and practical applications. For specific experimental optimization, researchers should consult relevant literature for the particular biomolecules and payloads being utilized.

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